molecular formula C16H16N4 B12433082 4-(Hydrazinylmethyl)-1,3-diphenyl-1H-pyrazole CAS No. 926250-44-4

4-(Hydrazinylmethyl)-1,3-diphenyl-1H-pyrazole

Katalognummer: B12433082
CAS-Nummer: 926250-44-4
Molekulargewicht: 264.32 g/mol
InChI-Schlüssel: UDYQRIYMKZJUDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Hydrazinylmethyl)-1,3-diphenyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a hydrazinylmethyl group attached to a 1,3-diphenyl-1H-pyrazole core, making it a unique and versatile molecule for various applications.

Vorbereitungsmethoden

The synthesis of 4-(Hydrazinylmethyl)-1,3-diphenyl-1H-pyrazole typically involves the reaction of hydrazine derivatives with chalcones or other suitable precursors. One common method includes the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate under acidic conditions. The reaction is usually carried out in ethanol or another suitable solvent at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

4-(Hydrazinylmethyl)-1,3-diphenyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.

    Substitution: The hydrazinylmethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-(Hydrazinylmethyl)-1,3-diphenyl-1H-pyrazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(Hydrazinylmethyl)-1,3-diphenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

4-(Hydrazinylmethyl)-1,3-diphenyl-1H-pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activities, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

926250-44-4

Molekularformel

C16H16N4

Molekulargewicht

264.32 g/mol

IUPAC-Name

(1,3-diphenylpyrazol-4-yl)methylhydrazine

InChI

InChI=1S/C16H16N4/c17-18-11-14-12-20(15-9-5-2-6-10-15)19-16(14)13-7-3-1-4-8-13/h1-10,12,18H,11,17H2

InChI-Schlüssel

UDYQRIYMKZJUDZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NN(C=C2CNN)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.